

A Technical Guide to the Spectral Analysis of 3-(Methylsulfonylamino)phenylboronic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

3-

Compound Name: *(Methylsulfonylamino)phenylboronic acid*

Cat. No.: B130784

[Get Quote](#)

Abstract: This technical guide provides a comprehensive analysis of the spectral data for **3-(Methylsulfonylamino)phenylboronic acid** (CAS: 148355-75-3), a key building block in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document offers an in-depth interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind spectral features is explained, and field-proven protocols for data acquisition are detailed to ensure scientific integrity and reproducibility.

Introduction and Molecular Structure

3-(Methylsulfonylamino)phenylboronic acid is a bifunctional organic compound featuring a phenylboronic acid moiety and a methanesulfonamide group. This unique combination makes it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions and a versatile scaffold for designing enzyme inhibitors and chemical sensors. Its molecular weight is 215.04 g/mol, and its chemical formula is C₇H₁₀BNO₄S[1].

A thorough understanding of its spectral characteristics is paramount for reaction monitoring, quality control, and structural verification. This guide synthesizes data from authoritative databases and predictive models based on analogous structures to present a complete spectral profile.

Molecular Structure Diagram

To facilitate spectral interpretation, the atoms in **3-(Methylsulfonylamino)phenylboronic acid** are systematically numbered. This numbering is used consistently in the NMR assignments that follow.

Caption: Numbering scheme for **3-(Methylsulfonylamino)phenylboronic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The analysis below is based on established chemical shift principles and data from analogous compounds[2][3].

Proton (¹H) NMR Spectroscopy

The predicted ¹H NMR spectrum in a solvent like DMSO-d₆ would exhibit distinct signals for the aromatic, amine, boronic acid, and methyl protons.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~8.05	br s	2H	B(OH) ₂	The acidic protons of the boronic acid appear as a broad singlet, which is exchangeable with D ₂ O.
~7.60	s	1H	Ar-H ₂	This proton is ortho to both the boronic acid and sulfonamide groups, leading to a downfield shift and singlet-like appearance.
~7.45	d	1H	Ar-H ₆	Ortho to the boronic acid group, this proton appears as a doublet.
~7.30	t	1H	Ar-H ₅	This proton is meta to both substituents and appears as a triplet due to coupling with H ₄ and H ₆ .
~7.15	d	1H	Ar-H ₄	Meta to the boronic acid and ortho to the sulfonamide, this

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
				proton appears as a doublet.
~9.60	br s	1H	N-H	The sulfonamide proton is acidic and appears as a broad singlet, exchangeable with D ₂ O.

| ~2.95 | s | 3H | S-CH₃ | The methyl protons are deshielded by the adjacent sulfonyl group, appearing as a sharp singlet. |

Carbon-13 (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ , ppm)	Assignment	Rationale
~140.0	C ₃	The carbon atom attached to the electron-withdrawing sulfonamide group is significantly deshielded.
~134.0	C ₁	The C-B bond causes a characteristic chemical shift. The exact value can be broad due to the quadrupolar nature of the boron atom.
~128.5	C ₅	Aromatic carbon with a chemical shift close to that of unsubstituted benzene.
~126.0	C ₆	Aromatic carbon ortho to the boronic acid group.
~122.0	C ₄	Aromatic carbon ortho to the sulfonamide group.
~119.0	C ₂	Aromatic carbon positioned between the two substituents.

| ~39.5 | S-CH₃ | The methyl carbon attached to the sulfonyl group. |

Experimental Protocol for NMR Data Acquisition

A self-validating protocol ensures high-quality, reproducible NMR data.

- Sample Preparation: Accurately weigh 5-10 mg of **3-(methylsulfonylamino)phenylboronic acid** and dissolve it in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended to observe the exchangeable N-H and O-H protons.
- Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Ensure the instrument is properly tuned and shimmed for the DMSO-d₆ solvent.

- ^1H NMR Acquisition:
 - Acquire a standard one-pulse ^1H spectrum with a 90° pulse angle.
 - Set the spectral width to cover a range of -2 to 12 ppm.
 - Use a relaxation delay (d1) of at least 5 seconds to ensure full relaxation of all protons, especially the acidic ones.
 - Acquire at least 16 scans for a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum using a standard pulse program (e.g., zgpg30).
 - Set the spectral width to cover a range of 0 to 200 ppm.
 - Use a relaxation delay of 2 seconds.
 - Acquire a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.
- Data Processing: Apply an exponential multiplication (line broadening) of 0.3 Hz for ^1H and 1-2 Hz for ^{13}C spectra before Fourier transformation. Phase and baseline correct the spectra. Calibrate the ^1H spectrum to the residual DMSO solvent peak at 2.50 ppm and the ^{13}C spectrum to the DMSO peak at 39.52 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound is characterized by the distinct vibrations of the boronic acid and sulfonamide groups[1][4][5].

Table 3: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment	Functional Group
3400 - 3200	Strong, Broad	O-H Stretch	Boronic Acid
~3250	Medium, Sharp	N-H Stretch	Sulfonamide
3100 - 3000	Medium	Aromatic C-H Stretch	Phenyl Ring
2980 - 2850	Weak	Aliphatic C-H Stretch	Methyl Group
~1600, ~1475	Medium-Weak	C=C Stretch	Aromatic Ring
~1350	Strong	Asymmetric S=O Stretch	Sulfonyl Group
~1330	Strong	B-O Stretch	Boronic Acid

| ~1160 | Strong | Symmetric S=O Stretch | Sulfonyl Group |

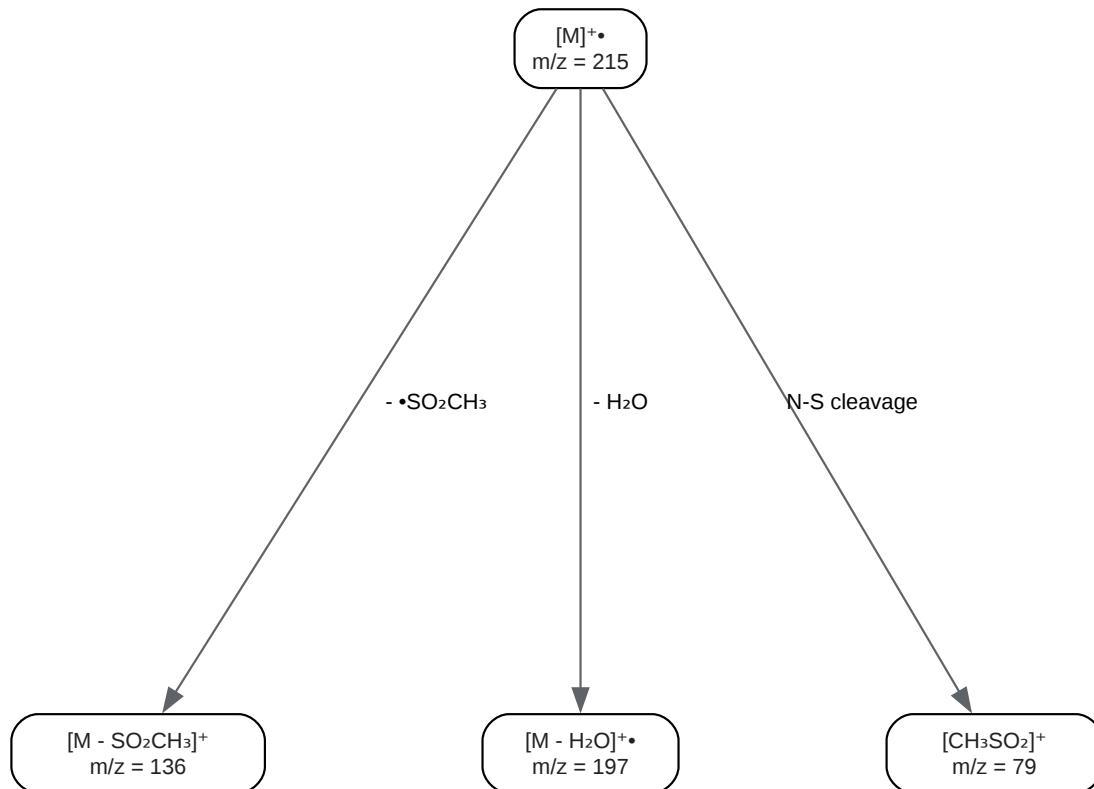
Experimental Protocol for ATR-IR Spectroscopy

Attenuated Total Reflectance (ATR) is a convenient technique for solid samples.

- Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR accessory.
- Sample Application: Place a small amount (1-2 mg) of the solid **3-(methylsulfonylamino)phenylboronic acid** powder onto the ATR crystal.
- Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. Collect the spectrum over a range of 4000-400 cm⁻¹. Co-add at least 32 scans at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.
- Data Processing: The collected spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its identity and structure.


Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

m/z (mass-to-charge)	Predicted Identity	Rationale
215	$[M]^+$	Molecular ion peak. The exact mass is 215.0424[1].
197	$[M - H_2O]^+$	Loss of a water molecule from the boronic acid moiety.
136	$[M - SO_2CH_3]^+$	Cleavage of the N-S bond.
95	$[CH_5NO_2S]^+$	Fragment corresponding to methanesulfonamide[6].

| 79 | $[CH_3SO_2]^+$ | Methanesulfonyl cation, a characteristic fragment[6]. |

Proposed Fragmentation Pathway

The following diagram illustrates a plausible fragmentation pathway under electron ionization (EI) conditions.

[Click to download full resolution via product page](#)

Caption: A simplified EI-MS fragmentation pathway for the title compound.

Experimental Protocol for MS Data Acquisition

- Sample Introduction: For a volatile and thermally stable compound, a direct insertion probe (DIP) with electron ionization (EI) is suitable. Alternatively, Electrospray Ionization (ESI) can be used by first dissolving the sample in a suitable solvent like methanol or acetonitrile.
- Ionization:
 - EI: Use a standard electron energy of 70 eV.

- ESI: Operate in either positive or negative ion mode. In positive mode, adducts like $[M+H]^+$ (m/z 216) or $[M+Na]^+$ (m/z 238) may be observed.
- Mass Analysis: Scan a mass range appropriate for the compound, for instance, m/z 50-300.
- Data Interpretation: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions to confirm the structure. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition by comparing the measured exact mass to the theoretical value (215.0423591 Da)[1].

Summary

This guide provides a detailed, predictive, and practical overview of the key spectral data for **3-(Methylsulfonylamino)phenylboronic acid**. By understanding its characteristic NMR, IR, and MS profiles, researchers can confidently verify its structure, assess its purity, and utilize it effectively in synthetic applications. The provided protocols offer a reliable framework for obtaining high-quality analytical data, reinforcing the principles of scientific rigor and reproducibility.

References

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2773535, **3-(Methylsulfonylamino)phenylboronic acid**.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 72879, Methanesulfonamide.
- NIST. (n.d.). Methane sulfonamide. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69.
- Uno, T., Machida, K., & Hanai, K. (1968). Infrared spectra of benzene- and pentadeuterobenzenesulphonyl compounds. *Spectrochimica Acta Part A: Molecular Spectroscopy*, 24(11), 1705-1715.
- Baxter, J. N., Cymerman-Craig, J., & Willis, J. B. (1955). The infrared spectra of some sulphonamides. *Journal of the Chemical Society (Resumed)*, 669-679.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 92269, 3-Aminophenylboronic acid.
- Frey, B. L., et al. (2004). Infrared Detection of a Phenylboronic Acid Terminated Alkane Thiol Monolayer on Gold Surfaces. *Analytical Chemistry*, 76(10), 2804-2811.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 3-Methylsulfonylaminophenylboronic acid | C7H10BNO4S | CID 2773535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Aminophenylboronic acid monohydrate(206658-89-1) 1H NMR [m.chemicalbook.com]
- 3. Phenylboronic acid(98-80-6) 13C NMR spectrum [chemicalbook.com]
- 4. Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. [jstage.jst.go.jp]
- 5. The infrared spectra of some sulphonamides - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 6. Methanesulfonamide(3144-09-0) MS [m.chemicalbook.com]
- To cite this document: BenchChem. [A Technical Guide to the Spectral Analysis of 3-(Methylsulfonylamo)phenylboronic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b130784#3-methylsulfonylamo-phenylboronic-acid-spectral-data-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com